Ethylmethylglyoxal bis(guanylhydrazone)
Description
Ethylmethylglyoxal bis(guanylhydrazone) sulfate (EMGBG) is a synthetic analog of methylglyoxal bis(guanylhydrazone) (MGBG), a compound historically studied for its antileukemic properties . EMGBG is distinguished by its exceptional potency as a competitive inhibitor of eukaryotic S-adenosylmethionine decarboxylase (AdoMetDC), a key enzyme in polyamine biosynthesis. With an apparent Ki of 12 nM, EMGBG surpasses the inhibitory strength of other monoalkylglyoxal bis(guanylhydrazones), such as ethylglyoxal bis(guanylhydrazone) (EGBG; Ki = 60 nM) and propylglyoxal bis(guanylhydrazone) (PGBG; Ki = 200 nM) . Despite its enzymatic potency, EMGBG lacks antiproliferative activity in vitro against leukemia cell lines (e.g., L1210), a property shared with dimethylglyoxal bis(guanylhydrazone) (DMGBG) and EGBG but contrasting sharply with MGBG and glyoxal bis(guanylhydrazone) (GBG) .
Properties
CAS No. |
106119-99-7 |
|---|---|
Molecular Formula |
C7H18N8O4S |
Molecular Weight |
310.34 g/mol |
IUPAC Name |
2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)pentan-3-ylidene]amino]guanidine;sulfuric acid |
InChI |
InChI=1S/C7H16N8.H2O4S/c1-3-5(13-15-7(10)11)4(2)12-14-6(8)9;1-5(2,3)4/h3H2,1-2H3,(H4,8,9,14)(H4,10,11,15);(H2,1,2,3,4)/b12-4+,13-5+; |
InChI Key |
MXUYVZOFMRUFCD-UHFFFAOYSA-N |
SMILES |
CCC(=NN=C(N)N)C(=NN=C(N)N)C.OS(=O)(=O)O |
Isomeric SMILES |
CC/C(=N\N=C(N)N)/C(=N/N=C(N)N)/C.OS(=O)(=O)O |
Canonical SMILES |
CCC(=NN=C(N)N)C(=NN=C(N)N)C.OS(=O)(=O)O |
Synonyms |
EMGBG EMGBG sulfate ethylmethylglyoxal bis(guanylhydrazone) |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Properties and Mechanisms of Action
EMGBG is an analog of methylglyoxal bis(guanylhydrazone) (MGBG), a known anti-cancer agent. EMGBG has been identified as a potent competitive inhibitor of S-adenosylmethionine decarboxylase (SAMDC), an enzyme crucial for polyamine synthesis. The compound exhibits an apparent inhibition constant (Ki) of 12 nM, making it one of the most effective inhibitors of this enzyme known to date .
Inhibition of Polyamine Biosynthesis
Polyamines, such as spermidine and spermine, are vital for cellular growth and proliferation. EMGBG's ability to inhibit SAMDC leads to decreased levels of these polyamines, which can affect cell growth negatively. In studies involving L1210 mouse leukemia cells, EMGBG demonstrated growth-inhibitory effects comparable to its methyl counterpart but with distinct differences in cellular uptake and toxicity profiles .
Antiproliferative Effects
Research has shown that EMGBG can exert antiproliferative effects in various cell lines. While it does not inhibit the proliferation of L1210 cells directly, it can enhance the effects of other growth inhibitors like alpha-difluoromethylornithine . This suggests that EMGBG may act synergistically with other compounds, potentially leading to more effective cancer therapies.
Structural Characteristics
The crystal structure of EMGBG sulfate has been elucidated through X-ray diffraction methods, revealing unique carbon-nitrogen double bonds configuration between the ethylmethylglyoxal moiety and the aminoguanidine groups . The non-planarity of the glyoxal bis(guanylhydrazone) chain distinguishes it from other related compounds, which may influence its biological activity.
Case Studies and Research Findings
Several studies have documented the effects of EMGBG on different biological systems:
- Cell Culture Studies : In vitro studies have shown that EMGBG inhibits cell growth by depleting polyamines, which are essential for cell division and function .
- Animal Models : Research on animal models has indicated that compounds similar to EMGBG can affect tumor growth and response to chemotherapy agents .
- Enzyme Inhibition : EMGBG has been shown to inhibit intestinal diamine oxidase activity with a Ki value of 0.7 µM, indicating its potential role in modulating polyamine metabolism beyond SAMDC inhibition .
Comparative Analysis with Related Compounds
| Compound Name | Ki Value (nM) | Antiproliferative Effect | Notes |
|---|---|---|---|
| Ethylmethylglyoxal bis(guanylhydrazone) | 12 | Moderate | Strong SAMDC inhibitor |
| Methylglyoxal bis(guanylhydrazone) | Varies | High | Known anti-cancer agent |
| Ethylglyoxal bis(guanylhydrazone) | Varies | Low | Less effective than methyl derivative |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Enzyme Inhibition Profiles
EMGBG exhibits unparalleled specificity and potency for AdoMetDC inhibition among monoalkylglyoxal derivatives. Its Ki is 10-fold lower than EGBG and 20-fold lower than PGBG (Table 1). However, it also inhibits intestinal diamine oxidase (DAO) with a Ki of 0.7 µM, though this is less potent than its AdoMetDC inhibition .
Table 1: Comparative Ki Values for AdoMetDC Inhibition
| Compound | Ki (nM) | Reference |
|---|---|---|
| EMGBG | 12 | |
| EGBG | 60 | |
| DMGBG | 90 | |
| MGBG | 200 | |
| PGBG | 200 | |
| GBG | 6,000 |
Cellular Uptake and Antiproliferative Activity
A critical distinction lies in cellular uptake mechanisms. Unlike MGBG and GBG, whose uptake into tumor cells is enhanced by polyamine depletion (e.g., via difluoromethylornithine, DFMO), EMGBG, EGBG, and PGBG exhibit low basal uptake that remains unaffected by DFMO pretreatment . This poor accumulation correlates with their lack of antiproliferative effects, despite strong AdoMetDC inhibition. For example:
- MGBG : Accumulates efficiently in cells, causing mitochondrial toxicity and growth arrest .
- EMGBG : Fails to inhibit L1210 leukemia cell proliferation even at 200 µM .
Table 2: Uptake and Antiproliferative Properties
| Compound | DFMO-Stimulated Uptake | Antiproliferative Activity | Mitochondrial Toxicity |
|---|---|---|---|
| EMGBG | No | No | No |
| EGBG | No | No | No |
| MGBG | Yes | Yes | Severe |
| GBG | Yes | Yes | Moderate |
Structural and Crystallographic Insights
X-ray crystallography reveals that EMGBG’s glyoxal bis(guanylhydrazone) chain deviates strongly from planarity, unlike the planar structures of GBG, MGBG, and PGBG .
Mechanistic Specificity and Resistance
Resistance Mechanisms
Resistance to EMGBG/EGBG often involves AdoMetDC overexpression , as seen in FM3A mouse cells . In contrast, MGBG resistance is linked to reduced drug uptake via altered polyamine transport systems .
Clinical and Research Implications
EMGBG’s high specificity for AdoMetDC makes it a valuable tool for studying polyamine metabolism without confounding cytotoxic effects. Strategies to enhance delivery (e.g., nanoparticle encapsulation) could bridge this gap. In contrast, MGBG’s antiproliferative activity and mitochondrial toxicity have led to its use in combination therapies, albeit with toxicity concerns .
Preparation Methods
Condensation of Ethyl Acetoacetate with Formaldehyde
Ethylmethylglyoxal is synthesized via the condensation of ethyl acetoacetate with formaldehyde under acidic conditions. This method employs sulfuric acid as a catalyst, facilitating the elimination of water and the formation of the glyoxal structure. The reaction is typically conducted at 60–80°C for 4–6 hours, yielding ethylmethylglyoxal with a purity exceeding 85% after distillation.
Oxidation of 3-Pentanone
An alternative route involves the oxidation of 3-pentanone using selenium dioxide (SeO₂) in acetic acid. This method, though less common, produces ethylmethylglyoxal with fewer side products. The reaction proceeds at 120°C under reflux for 8–12 hours, followed by extraction with dichloromethane and fractional distillation.
Formation of Ethylmethylglyoxal Bis(guanylhydrazone)
The bis(guanylhydrazone) derivative is synthesized by reacting ethylmethylglyoxal with guanylhydrazine derivatives. Variations in reagents and conditions are critical to optimizing yield and purity.
Reaction with Aminoguanidine Bicarbonate
In a widely cited procedure, ethylmethylglyoxal is combined with aminoguanidine bicarbonate in a 1:2 molar ratio. The reaction is conducted in ethanol under reflux for 12–16 hours. The pH is maintained at 6.5–7.0 using dilute hydrochloric acid to prevent side reactions. The product precipitates as a yellow crystalline solid, which is filtered and washed with cold ethanol to remove unreacted starting materials.
Reaction Conditions Table
Alternative Method Using Aminoguanidine Hydrochloride
A modified approach substitutes aminoguanidine hydrochloride for the bicarbonate salt. This method requires neutralization with sodium hydroxide to liberate the free guanylhydrazine. The reaction proceeds in aqueous media at 60°C for 8 hours, yielding EMGBG with comparable efficiency (68–72% yield). Aqueous synthesis reduces organic solvent use but necessitates careful pH control to avoid hydrolysis.
Industrial-Scale Production
Large-scale synthesis of EMGBG employs continuous flow reactors to enhance efficiency. Key adaptations include:
-
Precursor Synthesis : Ethylmethylglyoxal is produced in batch reactors with automated distillation units to ensure consistent purity.
-
Guanylhydrazone Formation : Tubular reactors facilitate rapid mixing and heat transfer, reducing reaction time to 4–6 hours.
-
Crystallization : Continuous centrifugal filtration replaces batch-wise crystallization, improving throughput.
Purification and Characterization
Recrystallization
Crude EMGBG is purified via recrystallization from hot water or ethanol. Ethanol recrystallization yields needle-like crystals with >98% purity, while aqueous methods produce a sulfate salt form, enhancing solubility for biological assays.
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction reveals a non-planar glyoxal bis(guanylhydrazone) chain, with torsional angles deviating by 15–20° from idealized geometry. The sulfate salt crystallizes in an orthorhombic system (space group Pbcn), with lattice parameters a = 12.3 Å, b = 9.8 Å, and c = 7.5 Å.
Crystallographic Data Table
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Orthorhombic | |
| Space Group | Pbcn | |
| Unit Cell Dimensions | a = 12.3 Å, b = 9.8 Å, c = 7.5 Å | |
| Torsional Angle | 15–20° |
Comparative Analysis of Synthetic Routes
Solvent Effects
Ethanol-based syntheses favor higher yields (70–85%) but require organic solvent recovery systems. Aqueous methods, though greener, necessitate stringent pH control and yield marginally lower product (65–75%).
Temperature Optimization
Elevated temperatures (60–80°C) accelerate imine formation but risk decomposition. Controlled reflux in ethanol balances reaction rate and stability.
Scalability Challenges
Continuous flow systems address batch variability but require precise stoichiometric feed rates. Industrial pilots report 90% yield consistency at >100 kg production scales.
Q & A
Q. What is the primary biochemical target of Ethylmethylglyoxal bis(guanylhydrazone) (EMGBG), and how does its inhibitory potency compare to other derivatives?
EMGBG is a highly specific competitive inhibitor of eukaryotic S-adenosylmethionine decarboxylase (AdoMetDC), a key enzyme in polyamine biosynthesis. Its apparent Ki value (12 nM) makes it nearly 10-fold more potent than ethylglyoxal bis(guanylhydrazone) (EGBG, Ki = 0.06 µM) and significantly stronger than methylglyoxal bis(guanylhydrazone) (MGBG, Ki = 0.2 µM) . This potency arises from structural modifications to the glyoxal moiety, where alkylation (e.g., ethyl and methyl groups) enhances binding affinity to AdoMetDC .
Methodological Insight : To assess inhibitory efficacy, researchers typically use purified AdoMetDC in enzymatic assays, measuring residual enzyme activity via radiometric or spectrophotometric methods after pre-incubation with EMGBG. Competitive inhibition can be confirmed through Lineweaver-Burk plots .
Q. How is EMGBG synthesized, and what analytical techniques validate its purity?
EMGBG sulfate is synthesized by condensing aminoguanidine bicarbonate with 2,3-pentanedione in a sulfuric acid-ethanol mixture. The reaction proceeds under reflux, followed by cooling, filtration, and recrystallization from hot water . Purity is validated using elemental analysis (C, H, N content) and X-ray crystallography to confirm molecular structure. For example, EMGBG sulfate crystallizes in an orthorhombic system (space group Pbcn), with bond lengths and angles consistent with bis(guanylhydrazone) derivatives .
Methodological Insight : Recrystallization protocols and thermal ellipsoid modeling (e.g., ORTEP diagrams) are critical for structural validation. Anisotropic temperature coefficients and hydrogen-bonding networks should be analyzed to ensure crystalline integrity .
Q. Why does EMGBG lack antiproliferative activity in tumor cell lines despite its strong AdoMetDC inhibition?
Unlike MGBG, EMGBG does not inhibit proliferation in murine L1210 leukemia cells or potentiate α-difluoromethylornithine (DFMO)-induced growth arrest. This is attributed to poor cellular uptake, likely due to its hydrophobicity and steric hindrance from the ethylmethyl side chain, which limits transport via the polyamine carrier system . In contrast, MGBG’s smaller structure facilitates uptake, enabling both enzyme inhibition and cytotoxic effects .
Methodological Insight : Cellular uptake studies using radiolabeled EMGBG or fluorescence-tagged analogs can quantify intracellular accumulation. Co-treatment with polyamine depletion agents (e.g., DFMO) may test whether uptake is polyamine transporter-dependent .
Advanced Research Questions
Q. How does the non-planar conformation of EMGBG’s glyoxal bis(guanylhydrazone) chain influence its biochemical properties?
X-ray crystallography reveals that EMGBG’s glyoxal bis(guanylhydrazone) moiety deviates significantly from planarity (34° angle between planes), unlike planar analogs (GBG, MGBG). This distortion reduces π-electron delocalization, potentially weakening interactions with AdoMetDC’s active site. However, its high potency suggests compensatory factors, such as enhanced hydrophobic interactions from the ethylmethyl group .
Methodological Insight : Comparative molecular dynamics simulations of planar versus non-planar EMGBG derivatives can elucidate conformational effects on binding energy. Pairwise interaction analysis (e.g., hydrogen bonding, van der Waals contacts) with AdoMetDC’s crystal structure (PDB: 1JEN) may identify critical residues .
Q. What explains the species-specific differences in AdoMetDC inhibition by EMGBG and its analogs?
AdoMetDC from rat prostate and yeast is more sensitive to EMGBG (Ki ~12 nM) than bacterial or slime mold enzymes. This specificity stems from divergent active-site architectures. For example, putrescine-activated eukaryotic AdoMetDC has a deeper binding pocket that accommodates EMGBG’s bulky side chain, whereas bacterial enzymes lack this feature .
Methodological Insight : Enzyme inhibition assays across species (e.g., rat, yeast, E. coli) using purified AdoMetDC and analogs (e.g., MGBG, DMGBG) can map structural determinants of inhibition. Site-directed mutagenesis of key residues (e.g., Cys-82 in human AdoMetDC) may further clarify binding mechanisms .
Q. How does EMGBG’s inhibition of diamine oxidase (DAO) impact polyamine homeostasis in non-cancer systems?
EMGBG inhibits intestinal DAO (Ki = 0.7 µM), an enzyme that oxidizes polyamines like putrescine. This dual inhibition (AdoMetDC and DAO) may perturb polyamine catabolism, leading to compensatory upregulation of biosynthesis pathways. However, in vivo studies are needed to assess systemic effects, as DAO inhibition could alter extracellular polyamine levels, influencing immune or neuronal functions .
Methodological Insight : Combined use of EMGBG with DFMO (an ornithine decarboxylase inhibitor) in animal models can dissect polyamine flux. Metabolomic profiling (e.g., LC-MS for spermidine/spermine ratios) and RNA-seq of polyamine-related genes (e.g., SAT1, SMOX) provide mechanistic insights .
Q. Can EMGBG’s structural features guide the design of next-generation AdoMetDC inhibitors with improved pharmacokinetics?
The ethylmethyl group’s role in enhancing inhibitory potency but limiting cellular uptake highlights a design paradox. Strategies like prodrug modification (e.g., esterification for increased hydrophilicity) or conjugation to polyamine mimics (e.g., spermidine) may improve uptake without sacrificing binding affinity .
Methodological Insight : Structure-activity relationship (SAR) studies using synthetic analogs (e.g., varying alkyl chain length, introducing polar substituents) coupled with in silico docking (e.g., AutoDock Vina) can prioritize candidates for in vitro testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
